molecular formula C17H34O3 B12723886 2,2,4-Trimethyl-1,3-pentanediol nonanoate CAS No. 71839-40-2

2,2,4-Trimethyl-1,3-pentanediol nonanoate

Cat. No.: B12723886
CAS No.: 71839-40-2
M. Wt: 286.4 g/mol
InChI Key: OZXNLUBSZYHHRF-MRXNPFEDSA-N
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Description

2,2,4-Trimethyl-1,3-pentanediol nonanoate is an organic compound known for its versatile applications in various industries. It is a derivative of 2,2,4-Trimethyl-1,3-pentanediol, which is a branched diol. This compound is often used as a plasticizer, solvent, and coalescing agent in paints and coatings due to its ability to improve the flexibility and durability of the final product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,3-pentanediol nonanoate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with nonanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 2,2,4-Trimethyl-1,3-pentanediol and nonanoic acid into the reactor, along with the acid catalyst. The reaction is maintained at an elevated temperature to facilitate the esterification process. The product is then separated and purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,3-pentanediol nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4-Trimethyl-1,3-pentanediol nonanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol nonanoate primarily involves its ability to interact with other molecules through hydrogen bonding and van der Waals forces. This interaction enhances the flexibility and durability of polymers and coatings. In biological systems, the compound can modulate the permeability of cell membranes, facilitating the transport of drugs and other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,3-pentanediol nonanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to other esters provides enhanced hydrophobicity and flexibility, making it particularly suitable for applications requiring water resistance and durability .

Properties

CAS No.

71839-40-2

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

[(3R)-3-hydroxy-2,2,4-trimethylpentyl] nonanoate

InChI

InChI=1S/C17H34O3/c1-6-7-8-9-10-11-12-15(18)20-13-17(4,5)16(19)14(2)3/h14,16,19H,6-13H2,1-5H3/t16-/m1/s1

InChI Key

OZXNLUBSZYHHRF-MRXNPFEDSA-N

Isomeric SMILES

CCCCCCCCC(=O)OCC(C)(C)[C@@H](C(C)C)O

Canonical SMILES

CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)O

Origin of Product

United States

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